10-羟基-9-菲甲腈

描述

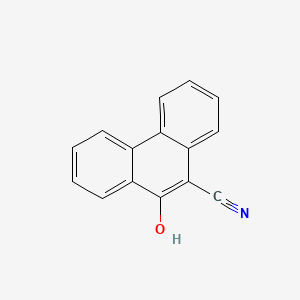

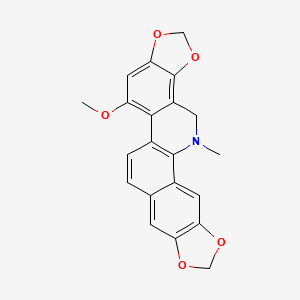

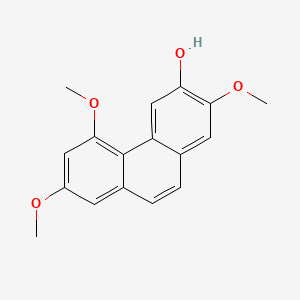

10-Hydroxy-9-phenanthrenecarbonitrile is a chemical compound . Its molecular formula is C15H9NO . The average mass is 219.238 Da and the monoisotopic mass is 219.068420 Da .

Synthesis Analysis

A new method for the synthesis of 10-Hydroxy-9-phenanthrenecarbonitrile derivatives has been reported . The reaction of diphenides with potassium cyanide in dimethyl sulfoxide was found to give 10-hydroxy-9-phenanthrenecarbonitriles in a reasonable yield via the intramolecular recyclization of a ring-opened intermediate .Molecular Structure Analysis

The molecular structure of 10-Hydroxy-9-phenanthrenecarbonitrile is represented by the formula C15H9NO . The molecule has a mass of 219.238 g·mol −1 . The heat of formation is 168.2 ± 16.7 kJ·mol −1 and the dipole moment is 4.09 ± 1.08 D .Chemical Reactions Analysis

The reaction of diphenides with potassium cyanide in dimethyl sulfoxide gives 10-hydroxy-9-phenanthrenecarbonitriles . This reaction occurs via the intramolecular recyclization of a ring-opened intermediate .Physical And Chemical Properties Analysis

10-Hydroxy-9-phenanthrenecarbonitrile has a molecular formula of C15H9NO . The average mass is 219.238 Da and the monoisotopic mass is 219.068420 Da .科学研究应用

大气化学和环境影响

- 大气反应和环境影响:10-羟基-9-菲甲腈衍生物(如菲)参与大气反应。菲与羟基和硝酸根自由基等自由基反应,形成 9,10-菲醌等化合物。这些反应对于理解这些化合物在大气中的环境影响和毒性非常重要 (Wang, Atkinson, & Arey, 2007)。

生化代谢

- 生物系统中的代谢:对类似化合物(如 9,10-环氧-9,10-二氢菲)的研究提供了这些碳氢化合物如何在生物体中代谢的见解。它们经历各种转化,包括转化为二羟基化合物和与其他生物分子的结合 (Boyland & Sims, 1965)。

固态发光特性

- 发光特性:菲衍生物(包括菲-9,10-二甲腈)在固态中表现出独特的发光行为,受聚集模式和分子相互作用的影响。这些特性对于开发具有特定光学和电子应用的材料至关重要 (Afanasenko 等人,2020)。

合成化学应用

- 菲的合成:菲的衍生物(如 10-芳基-9-羟基菲)通过各种化学反应合成,为具有材料科学和药物潜在应用的新型有机化合物的开发提供了途径 (Tempesti, Pierini, & Baumgartner, 2005)。

生物降解和环境修复

- 生物降解在环境修复中的作用:对真菌(如液化茎点霉)生物降解菲的研究揭示了多环芳烃微生物分解的途径,这对环境修复策略至关重要 (Fu 等人,2018)。

大气反应机理

- 大气反应机理:对菲与 NO3 自由基反应的理论研究有助于理解这些化合物的在大气中的归宿,包括形成各种氧化产物,这些产物具有潜在的健康影响 (Zhao 等人,2017)。

自由基化学

- 碳氢化合物转化中的自由基化学:对菲衍生物的自由基脱羧反应等反应的研究有助于我们理解碳氢化合物转化过程,这在合成化学和材料科学中至关重要 (Barton 等人,1980)。

真菌代谢

- 真菌氧化菲:对代谢菲的真菌(如黄链霉菌)的研究提供了芳香烃微生物降解途径的见解,这与环境和药物研究有关 (Sutherland 等人,2004)。

电化学研究

- 电化学性质:相关化合物(如 9,10-二苯蒽)的电氧化研究为电化学传感器和器件的开发提供了信息,扩大了多环芳烃在技术中的应用 (Peover & White, 1967)。

光降解研究

- 多环芳烃的光降解:对 9,10-菲醌等化合物的光降解的研究为多环芳烃的环境归宿和降解途径提供了重要的见解,这对于理解它们的长期的环境影响至关重要 (Matsuzawa, 2000)。

未来方向

Phenanthridinones, which include 10-Hydroxy-9-phenanthrenecarbonitrile, are important heterocyclic frameworks present in a variety of complex natural products and pharmaceuticals . They display a wide range of pharmacological actions, which has evoked interest in the domains of organic synthesis and medicinal chemistry to develop new synthetic methodologies, as well as novel compounds of pharmaceutical interest .

属性

IUPAC Name |

10-hydroxyphenanthrene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO/c16-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)15(14)17/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCXGIQTDMNYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188567 | |

| Record name | 10-Hydroxy-9-phenanthrenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35061-93-9 | |

| Record name | 10-Hydroxy-9-phenanthrenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035061939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxy-9-phenanthrenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)